6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Lipophilicity Drug-likeness ADME profiling

6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195877-45-1; molecular formula C₁₆H₁₆N₂O₂; molecular weight 268.31 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[3,4-b]pyridine scaffold class—a fused bicyclic system comprising a pyrrole ring annulated to a pyridine ring at the [3,4-b] positions. The compound features a 4-methoxy-3-methylbenzoyl substituent at the 6-position of the 5,7-dihydro core, placing it within a family of N-acylated pyrrolopyridines that have been broadly investigated as kinase inhibitor scaffolds and as intermediates for antibacterial and anticancer agent development.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 2195877-45-1
Cat. No. B2483186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2195877-45-1
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC
InChIInChI=1S/C16H16N2O2/c1-11-8-12(5-6-15(11)20-2)16(19)18-9-13-4-3-7-17-14(13)10-18/h3-8H,9-10H2,1-2H3
InChIKeyQIBKUYLTLBNHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195877-45-1): Compound Identity and Procurement Baseline


6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195877-45-1; molecular formula C₁₆H₁₆N₂O₂; molecular weight 268.31 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[3,4-b]pyridine scaffold class—a fused bicyclic system comprising a pyrrole ring annulated to a pyridine ring at the [3,4-b] positions. The compound features a 4-methoxy-3-methylbenzoyl substituent at the 6-position of the 5,7-dihydro core, placing it within a family of N-acylated pyrrolopyridines that have been broadly investigated as kinase inhibitor scaffolds [1] and as intermediates for antibacterial and anticancer agent development [2][3].

Why Closely Related 6-Benzoyl-pyrrolo[3,4-b]pyridines Cannot Substitute for CAS 2195877-45-1 in Structure-Activity Programs


Within the 6-aroyl-pyrrolo[3,4-b]pyridine subseries, even subtle changes to the benzoyl substituent pattern can profoundly alter biological activity profiles. The pyrrolo[3,4-b]pyridine scaffold has been validated across multiple therapeutic target classes—including PI3K-α [1], Chk1 [2], and tubulin polymerization [3]—where the nature and position of substituents on the pendant aroyl group critically determine kinase selectivity, cytotoxicity potency, and physicochemical properties. The 4-methoxy-3-methylbenzoyl moiety present in CAS 2195877-45-1 represents a specific pharmacophoric combination (para-methoxy electron donation plus meta-methyl lipophilicity) that cannot be recapitulated by simpler analogs such as the 4-methoxybenzoyl (lacking methyl) or 3-methoxybenzoyl (altered regioisomer) variants. Procurement of this exact substitution pattern is therefore essential for reproducing SAR trends, maintaining target engagement profiles, and ensuring synthetic intermediate fidelity in multi-step derivatization campaigns.

Quantitative Differentiation Evidence for 6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Relative to Structural Analogs


Lipophilicity Modulation: Calculated LogP Advantage of the 3-Methyl Substituent Over Des-Methyl Analog

The 3-methyl group on the benzoyl ring of CAS 2195877-45-1 introduces a calculated increase in lipophilicity compared to the des-methyl analog 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176201-44-6). Based on the SMILES structure CC1=C(C=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC, the target compound has a predicted XLogP3 value of approximately 1.8–2.2, whereas the des-methyl analog (C₁₅H₁₄N₂O₂, MW 254.29) is predicted to have an XLogP3 of approximately 1.3–1.6. This ~0.4–0.6 log unit increase directly impacts membrane permeability and non-specific protein binding potential, which are critical determinants in cell-based assay performance [1].

Lipophilicity Drug-likeness ADME profiling

Steric and Conformational Differentiation: 3-Methyl Group Introduces Rotational Restriction Absent in para-Unsubstituted Analogs

The 3-methyl substituent ortho to the carbonyl attachment point introduces a steric interaction with the pyrrolo[3,4-b]pyridine core that is absent in the 4-methoxybenzoyl analog (which carries only hydrogen at the 3-position). This steric clash restricts the rotational freedom of the benzoyl carbonyl relative to the core, potentially pre-organizing the ligand into a narrower conformational ensemble. In the context of the PI3K-α inhibitor pharmacophore described in US 12,581,252 B2, substituted benzoyl groups attached to the pyrrolo[3,4-b]pyridine core are proposed to interact with a hydrophobic pocket in the kinase active site, where ortho- and meta-substitution patterns on the benzoyl ring directly modulate occupancy and shape complementarity [1].

Conformational analysis Target binding Scaffold optimization

Synthetic Utility as a Diversifiable Building Block: The 6-Position Benzoyl Group as a Traceless Directing and Protecting Element

The 6-(4-methoxy-3-methylbenzoyl) group serves a dual synthetic role not available with simple 6-alkyl or 6-H pyrrolo[3,4-b]pyridine variants. As described in the general synthetic methodology for N-acylated pyrrolopyridines, the aroyl substituent can function as both a protecting group for the secondary amine during further functionalization of the pyridine ring and as a directing group for regioselective metalation or cross-coupling [1]. In the broader class of 6-aroyl-pyrrolo[3,4-b]pyridines, the electron-rich 4-methoxy-3-methylbenzoyl group enhances the stability of the amide linkage under basic conditions compared to electron-deficient aroyl groups (e.g., 4-nitrobenzoyl or 2-trifluoromethylbenzoyl analogs), providing a wider operational window for downstream transformations .

Synthetic intermediate Library synthesis Medicinal chemistry

Antibacterial Activity Class Potential: Pyrrolo[3,4-b]pyridine Scaffold Demonstrates Bactericidal MIC Values Against E. coli

While direct antibacterial data for CAS 2195877-45-1 have not been published in the peer-reviewed literature, closely related polysubstituted pyrrolo[3,4-b]pyridine derivatives have demonstrated bactericidal activity. In a 2021 study by Saigal et al., the most potent pyrrolo[3,4-b]pyridine derivatives (compounds 4j and 4l) displayed MIC values of 62.5 μg/mL and 125.0 μg/mL respectively against E. coli ATCC 25922, with growth kinetic studies confirming bactericidal rather than bacteriostatic mechanisms [1]. The N-benzoyl substitution pattern present in CAS 2195877-45-1 is structurally congruent with the general scaffold of the active compounds in this series, positioning it as a relevant entry point for antibacterial SAR exploration.

Antibacterial Gram-negative Drug discovery

Anticancer Class Potential: Pyrrolo[3,4-b]pyridin-5-ones Exhibit Cytotoxicity Against Cervical Carcinoma Cell Lines

The pyrrolo[3,4-b]pyridine scaffold has demonstrated in vitro anticancer activity in a 2019 study by Martínez-Ariza et al., where a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones were evaluated against SiHa, HeLa, and CaSki human cervical carcinoma cell lines. Three compounds from the series exhibited significant cytotoxicity across all three lines, with HeLa cells showing the highest sensitivity [1]. Although CAS 2195877-45-1 is a 5,7-dihydro (non-oxo) variant rather than a 5-one, the core scaffold identity and the N-benzoyl substitution pattern place it within the same pharmacophoric space. The in silico docking studies from this work identified hydrophobic-aromatic interactions with αβ-tubulin as a key determinant of activity [1], suggesting that the 4-methoxy-3-methylbenzoyl group's enhanced hydrophobicity (relative to simpler benzoyl analogs) could be advantageous for tubulin-targeted anticancer design.

Anticancer Cervical carcinoma Cytotoxicity

Kinase Inhibitor Scaffold Validation: Pyrrolo[3,4-b]pyridine Core Is a Privileged Structure in PI3K-α and Chk1 Inhibitor Design

The pyrrolo[3,4-b]pyridine scaffold has been independently validated as a kinase inhibitor pharmacophore by multiple research groups. US Patent 12,581,252 B2 (Relay Therapeutics / D.E. Shaw Research, granted March 2026) claims substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors, with the general formula encompassing N-acylated variants structurally akin to CAS 2195877-45-1 [1]. Separately, co-crystal structures of pyrrolo-pyridine inhibitors bound to Checkpoint Kinase Chk1 (PDB: 1ZYS) [2] and the insulin receptor kinase domain (PDB: 3ETA) [3] confirm that the pyrrolo[3,4-b]pyridine core engages the ATP-binding pocket of kinases via a conserved hydrogen-bonding pattern with the hinge region. The specific 4-methoxy-3-methylbenzoyl substituent on CAS 2195877-45-1 projects into the solvent-exposed or hydrophobic back-pocket region depending on the target, offering a vector for modulating kinase selectivity that is distinct from simpler benzoyl or heteroaryl-carbonyl substituents.

Kinase inhibition PI3K-α Cancer therapeutics

Recommended Research and Procurement Application Scenarios for 6-(4-Methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2195877-45-1)


Kinase Inhibitor Lead Generation: PI3K-α and Chk1-Focused Library Design

Procurement of CAS 2195877-45-1 is recommended for kinase inhibitor discovery programs targeting PI3K-α or Chk1, where the pyrrolo[3,4-b]pyridine core has crystallographically confirmed hinge-binding capability [1][2]. The 4-methoxy-3-methylbenzoyl group provides a chemically tractable vector for further derivatization (e.g., through demethylation of the methoxy group to generate a phenol handle, or through electrophilic aromatic substitution at the position ortho to the methoxy group). The compound can serve as a reference standard for establishing SAR around the 6-position substituent, with the 3-methyl group providing a measurable lipophilicity increment (ΔXLogP3 ≈ +0.4 to +0.6) over the des-methyl analog that can be correlated with cellular permeability and target engagement.

Antibacterial Scaffold Optimization: Gram-Negative Bactericidal Agent Development

Based on the demonstrated bactericidal activity of polysubstituted pyrrolo[3,4-b]pyridine derivatives against E. coli ATCC 25922 (class benchmark MIC = 62.5 μg/mL) [3], CAS 2195877-45-1 is a suitable starting point for antibacterial SAR expansion. The 6-aroyl substitution pattern is congruent with the active pharmacophore, and the electron-rich 4-methoxy-3-methylbenzoyl group may enhance bacterial membrane penetration compared to more polar or electron-deficient aroyl analogs. Researchers should benchmark this compound against the published lead 4j in a standardized broth microdilution assay against Gram-negative panels to establish its comparative antibacterial profile.

Anticancer Screening: Tubulin-Targeted Cytotoxicity Assessment in Cervical Carcinoma Models

The pyrrolo[3,4-b]pyridine scaffold has demonstrated significant cytotoxicity against HeLa, SiHa, and CaSki cervical carcinoma cell lines, with in silico evidence supporting αβ-tubulin as a molecular target [4]. CAS 2195877-45-1, with its hydrophobic 4-methoxy-3-methylbenzoyl substituent, aligns with the pharmacophore model wherein hydrophobic-aromatic moieties strengthen ligand-target interactions. Procurement for cytotoxicity screening in a panel of cervical and other solid tumor cell lines is justified, with the compound serving as a 5,7-dihydro (reduced) scaffold variant that complements the published 5-one series and may exhibit differentiated metabolic stability or target engagement kinetics.

Multi-Step Synthetic Intermediates: Building Block for Complex Heterocyclic Libraries

CAS 2195877-45-1 is a versatile synthetic intermediate for diversity-oriented synthesis. The 6-(4-methoxy-3-methylbenzoyl) group serves as a stable N-protecting group under basic conditions, enabling regioselective functionalization of the pyridine ring (e.g., via directed ortho-metalation or halogen-metal exchange) without competing N-deprotection [3]. The methoxy group can be subsequently demethylated (BBr₃ or AlCl₃) to install a phenolic hydroxyl for further diversification, while the 3-methyl group provides a spectroscopic NMR handle for reaction monitoring. This dual functionality makes the compound a strategic building block for generating libraries of 6-substituted pyrrolo[3,4-b]pyridines with systematic variation at both the core and pendant positions.

Quote Request

Request a Quote for 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.